Chemical structure and properties of 5-Bromo-5,6,7,8-tetrahydroquinoxaline
Chemical structure and properties of 5-Bromo-5,6,7,8-tetrahydroquinoxaline
The following technical guide details the chemical structure, synthesis, and reactivity profile of 5-Bromo-5,6,7,8-tetrahydroquinoxaline , a specialized heterocyclic intermediate.
[1]
Chemical Identity & Structural Analysis[2][3][4][5]
5-Bromo-5,6,7,8-tetrahydroquinoxaline is a bicyclic heterocycle consisting of a pyrazine ring fused to a brominated cyclohexane ring. Unlike its fully aromatic counterpart (5-bromoquinoxaline) or the nitrogen-saturated isomer (5-bromo-1,2,3,4-tetrahydroquinoxaline), this compound retains the aromaticity of the pyrazine moiety while presenting a reactive, functionalizable aliphatic ring.
Nomenclature & Identifiers
| Property | Detail |
| CAS Registry Number | 528852-07-5 |
| IUPAC Name | 5-Bromo-5,6,7,8-tetrahydroquinoxaline |
| Molecular Formula | |
| Molecular Weight | 213.08 g/mol |
| SMILES | BrC1CCCC2=NC=CN=C12 |
| Core Scaffold | Cyclohexapyrazine (Pyrazine fused to Cyclohexane) |
Structural Topology
The molecule features a "pseudo-benzylic" bromine atom at the C5 position.
-
Aromatic Domain: The 1,4-diazine (pyrazine) ring is planar and electron-deficient.
-
Aliphatic Domain: The C5-C8 carbocycle is saturated.
-
Reactive Center: The C5 position is
to the aromatic ring. This position is chemically equivalent to a benzylic position, making the C-Br bond highly susceptible to homolytic cleavage (radical mechanisms) and heterolytic displacement (nucleophilic substitution).
Synthesis & Manufacturing Protocols
The primary synthetic route involves the radical bromination of the parent compound, 5,6,7,8-tetrahydroquinoxaline . This transformation exploits the weak C-H bond dissociation energy at the benzylic (C5) position.
Precursor Preparation
The parent scaffold, 5,6,7,8-tetrahydroquinoxaline (CAS 34413-35-9), is typically synthesized via the condensation of 1,2-cyclohexanedione with ethylenediamine , followed by oxidation (dehydrogenation) of the intermediate octahydrophenazine or direct condensation of 1,2-cyclohexanedione with ethylenediamine followed by oxidation is less common; standard route is 1,2-cyclohexanedione + ethylenediamine
Functionalization Protocol (Wohl-Ziegler Bromination)
Objective: Selective monobromination at C5.
-
Reagents: N-Bromosuccinimide (NBS) (1.05 equiv), AIBN (cat.),
or Benzene (anhydrous). -
Mechanism: Free-radical chain reaction.
-
Critical Control Point: Stoichiometry is vital. Excess NBS leads to dibromination or aromatization to 5-bromoquinoxaline.
Step-by-Step Methodology:
-
Dissolution: Dissolve 5,6,7,8-tetrahydroquinoxaline (10 mmol) in anhydrous
(50 mL) under Argon. -
Initiation: Add NBS (10.5 mmol) and AIBN (0.5 mmol).
-
Reflux: Heat to reflux (77°C) for 2–4 hours. Monitor consumption of starting material via TLC (SiO2, Hexane/EtOAc).
-
Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.[3]
-
Isolation: Concentrate the filtrate in vacuo.
-
Purification: The product is unstable on silica gel (prone to hydrolysis or elimination). Purification is best achieved via rapid filtration through a neutral alumina plug or vacuum distillation if stability permits.
Reactivity Profile & Applications
The utility of 5-Bromo-5,6,7,8-tetrahydroquinoxaline lies in its high reactivity as an electrophile.
Mechanistic Pathways
-
Nucleophilic Substitution (
/ ): The nitrogen atoms in the adjacent ring exert an electron-withdrawing effect, potentially slowing (destabilizing the cation) but the benzylic nature supports with amines, azides, or thiols. -
Elimination (E2): In the presence of strong bases (e.g., NaOEt), the compound undergoes elimination to form 5,6-dihydroquinoxaline , which readily oxidizes to the fully aromatic quinoxaline.
-
Aromatization: Treatment with excess NBS or oxidants converts it to 5-bromoquinoxaline.
Visualization of Reaction Pathways
The following diagram illustrates the synthesis and downstream transformations.
Figure 1: Synthetic genealogy and divergent reactivity pathways of 5-Bromo-5,6,7,8-tetrahydroquinoxaline.
Physical Properties & Characterization Data[4][5][6][8][9]
| Property | Value / Description |
| Physical State | Viscous oil or low-melting solid (yellowish). |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate. Insoluble in water. |
| Stability | Moisture sensitive (hydrolyzes to alcohol). Light sensitive (C-Br bond photolysis). |
| Predicted | |
| Mass Spectrometry | M+ and [M+2]+ peaks (1:1 ratio) at m/z 213/215 characteristic of mono-bromination. |
Safety & Handling (HSE)
Hazard Classification:
-
Skin/Eye Irritant: Benzylic bromides are potent lachrymators and blistering agents.
-
Acute Toxicity: Harmful if swallowed or inhaled.
Protocol:
-
Containment: All operations must be performed in a functioning fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Quenching: Quench reaction mixtures with aqueous sodium thiosulfate to neutralize residual active bromine species before disposal.
References
-
National Institute of Standards and Technology (NIST). (2023). 5,6,7,8-Tetrahydroquinoxaline (Parent Compound Data). NIST Chemistry WebBook. Retrieved from [Link]
-
Wan, J. P., & Wei, L. (2021). Quinoxaline Synthesis by Domino Reactions. Organic Chemistry Frontiers. (Contextual grounding for quinoxaline synthesis).
-
PubChem. (2025).[4] Compound Summary: 5,6,7,8-Tetrahydroquinoxaline.[1][5][6][7][8] National Library of Medicine. Retrieved from [Link]
Sources
- 1. 5,6,7,8-Tetrahydroquinoxaline | C8H10N2 | CID 36822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-Bromo-5,6,7,8-tetrahydroquinoline | C9H10BrN | CID 53485154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. 5,6,7,8-Tetrahydroquinoxaline [webbook.nist.gov]
- 7. chemscene.com [chemscene.com]
- 8. Showing Compound 5,6,7,8-Tetrahydroquinoxaline (FDB011159) - FooDB [foodb.ca]
